Free Indole NH vs. N1-Benzyl Substitution: Synthetic Versatility Advantage
N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide possesses a free indole NH at position 1, whereas all M1 PAM-active analogs in this chemical series bear an N1-benzyl or N1-heteroarylmethyl substituent. In the US patent US 2013/0210773 A1, the generic Markush formula requires R₁ to be selected from optionally substituted alkyl, cycloalkyl, heterocycloalkyl, aryl, or heteroaryl, and the exemplified active compounds all carry N1 substituents [1]. The target compound is the only member of this series that retains the unsubstituted indole NH, providing a single-point diversification handle for parallel library synthesis, late-stage functionalization, or prodrug strategies [1].
| Evidence Dimension | Indole N1 substituent status (determinant of synthetic utility vs. M1 PAM activity) |
|---|---|
| Target Compound Data | N1 = H (free NH, available for derivatization) |
| Comparator Or Baseline | VU0366968: N1 = 3-chlorobenzyl; VU0366971: N1 = 3-methoxybenzyl; VU0404010: N1 = 3-(1H-pyrazol-4-yl)benzyl. All N1-substituted. |
| Quantified Difference | Qualitative: target compound N1-H vs. comparators N1-alkyl/benzyl; 0 out of 4 reported M1 PAM-active analogs retain free NH |
| Conditions | Structural analysis based on US Patent US 2013/0210773 A1 and BindingDB entries |
Why This Matters
For procurement decisions in medicinal chemistry programs, the free NH of the target compound enables diversification strategies that N1-substituted analogs cannot support, making it the essential starting scaffold for SAR campaigns.
- [1] Lindsley, C. W.; Conn, P. J.; Wood, M. R.; Hopkins, C. R.; Melancon, B. J.; Poslusney, M. S.; Engers, D. W. Indole Compounds as Positive Allosteric Modulators of the Muscarinic Receptor. U.S. Patent Appl. 2013/0210773 A1, August 15, 2013. see especially paragraphs [0154]-[0156] and Markush formula defining R₁ substitution. View Source
